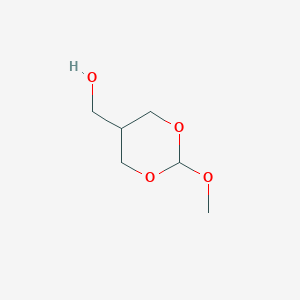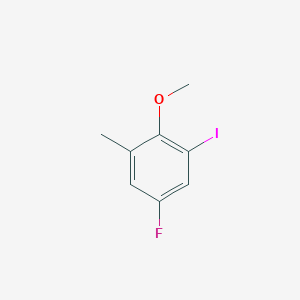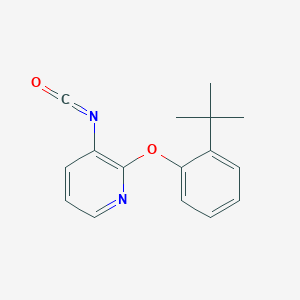
7-Amino-3-vinyl-3-cephem-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-3-vinyl-3-cephem-4-carboxylic acid is a chemical compound with significant importance in the field of medicinal chemistry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics that are widely used to treat bacterial infections. The unique bicyclic structure of this compound, which includes a β-lactam ring fused to a dihydrothiazine ring, is crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 7-aminocephalosporanic acid (7-ACA) with appropriate acylating agents under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
7-Amino-3-vinyl-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can undergo substitution reactions with various electrophiles[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .
科学的研究の応用
7-Amino-3-vinyl-3-cephem-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cephalosporin derivatives.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting cell wall synthesis.
Medicine: As a cephalosporin derivative, it is investigated for its potential use as an antibiotic to treat various bacterial infections.
作用機序
The mechanism of action of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
類似化合物との比較
Similar Compounds
Cefadroxil: Another cephalosporin derivative with a similar β-lactam structure.
Cefalexin: A first-generation cephalosporin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
What sets 7-Amino-3-vinyl-3-cephem-4-carboxylic acid apart is its unique ethenyl group, which can be further modified to create a wide range of derivatives with varying biological activities. This versatility makes it a valuable compound in the development of new antibiotics .
特性
分子式 |
C9H10N2O3S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC名 |
(6R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5?,8-/m1/s1 |
InChIキー |
GQLGFBRMCCVQLU-XCGJVMPOSA-N |
異性体SMILES |
C=CC1=C(N2[C@@H](C(C2=O)N)SC1)C(=O)O |
正規SMILES |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















